1-[2-Hydroxy-4-(2-phenylethoxy)phenyl]ethan-1-one
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Overview
Description
1-[2-Hydroxy-4-(2-phenylethoxy)phenyl]ethan-1-one is an organic compound with the molecular formula C16H16O3. It is characterized by the presence of a hydroxy group, a phenylethoxy group, and a ketone group attached to a phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-Hydroxy-4-(2-phenylethoxy)phenyl]ethan-1-one typically involves the reaction of 2-hydroxy-4-(2-phenylethoxy)benzaldehyde with an appropriate reagent to introduce the ethanone group. One common method involves the use of a Grignard reagent, such as methylmagnesium bromide, followed by acidic workup to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often includes the use of automated reactors, precise temperature control, and efficient purification techniques .
Chemical Reactions Analysis
Types of Reactions
1-[2-Hydroxy-4-(2-phenylethoxy)phenyl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The phenylethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of this compound carboxylic acid.
Reduction: Formation of 1-[2-Hydroxy-4-(2-phenylethoxy)phenyl]ethanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-[2-Hydroxy-4-(2-phenylethoxy)phenyl]ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the synthesis of biologically active compounds for research purposes.
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[2-Hydroxy-4-(2-phenylethoxy)phenyl]ethan-1-one involves its interaction with specific molecular targets. The hydroxy and ketone groups can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing biological pathways. The phenylethoxy group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes .
Comparison with Similar Compounds
Similar Compounds
1-(2-Hydroxy-4-methoxyphenyl)ethanone: Similar structure but with a methoxy group instead of a phenylethoxy group.
1-(4-Hydroxyphenyl)ethanone: Lacks the phenylethoxy group, making it less lipophilic.
2-Hydroxy-4-(2-hydroxyethoxy)-2-methylpropiophenone: Contains a hydroxyethoxy group and a methyl group, differing in both structure and properties.
Uniqueness
1-[2-Hydroxy-4-(2-phenylethoxy)phenyl]ethan-1-one is unique due to the presence of the phenylethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s lipophilicity and may influence its reactivity and interactions with biological targets .
Properties
IUPAC Name |
1-[2-hydroxy-4-(2-phenylethoxy)phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-12(17)15-8-7-14(11-16(15)18)19-10-9-13-5-3-2-4-6-13/h2-8,11,18H,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZSINMPTPUSMRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)OCCC2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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